Cas no 91890-00-5 (1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-)

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- is a cyclic boronic ester with a defined (Z)-alkenyl substituent. This compound is valued for its stability and utility in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic frameworks. The tetramethyl substitution on the dioxaborolane ring enhances steric protection, improving shelf life and handling. The (Z)-configured alkenyl group allows for stereoselective transformations, making it particularly useful in medicinal chemistry and materials science. Its compatibility with mild reaction conditions and resistance to protodeboronation contribute to its reliability in synthetic applications. The product is typically supplied as a high-purity solid or solution, ensuring consistent performance in demanding protocols.
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- structure
91890-00-5 structure
Product Name:1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-
CAS No:91890-00-5
MF:C10H19BO2
MW:182.067663431168
MDL:MFCD23381515
CID:1971235
PubChem ID:13267416
Update Time:2025-06-07

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-
    • (Z)-2-Buten-2-ylboronic acid pinacol ester
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-methyl-1-propenyl)-, (Z)- (ZCI)
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- (9CI)
    • 4,4,5,5-Tetramethyl-2-[(1Z)-1-methyl-1-propen-1-yl]-1,3,2-dioxaborolane (ACI)
    • 2-[(2Z)-But-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-[(Z)-1-methylprop-1-enyl]-1,3,2-dioxaborolane
    • MFCD23381515
    • EN300-7473222
    • SCHEMBL8755352
    • EN300-380996
    • 91890-00-5
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propen-1-yl]-
    • 2-[(Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 91890-02-7
    • 2-Buten-2-ylboronicacidpinacolester
    • CS-0129371
    • (Z)-2-(but-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • (E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • DB-160948
    • Z3245419224
    • MDL: MFCD23381515
    • Inchi: 1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h7H,1-6H3/b8-7+
    • InChI Key: HEZPWTQUZJEVQF-BQYQJAHWSA-N
    • SMILES: C(/B1OC(C)(C)C(C)(C)O1)(\C)=C\C

Computed Properties

  • Exact Mass: 182.1478100g/mol
  • Monoisotopic Mass: 182.1478100g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5Ų

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Pricemore >>

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1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water
Reference
Combination of a 3-(imidazol-4-yl)-4-(amino)-benzenesulfonamide TEAD inhibitor with an EGFR inhibitor and/or MEK inhibitor for use in the treatment of lung cancer
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Zirconocene chloride hydride Solvents: Dichloromethane ;  2 min, rt; 48 h, 50 °C
1.2 Reagents: Water ;  0 °C
Reference
Chemoselective Cross-Coupling of gem-Borazirconocene Alkanes with Aryl Halides
Yang, Chao ; Gao, Yadong; Bai, Songlin; Jiang, Chao ; Qi, Xiangbing, Journal of the American Chemical Society, 2020, 142(26), 11506-11513

Production Method 3

Reaction Conditions
Reference
Product subclass 10: vinyloxyboranes
Gennari, C.; Ceccarelli, S.; Piarulli, U., Science of Synthesis, 2004, 6, 337-401

Production Method 4

Reaction Conditions
Reference
Cobalt-Catalyzed Enantioconvergent Hydrogenation of Minimally Functionalized Isomeric Olefins
Lu, Peng; Wang, Hongliang ; Mao, Yihui; Hong, Xin ; Lu, Zhan, Journal of the American Chemical Society, 2022, 144(38), 17359-17364

Production Method 5

Reaction Conditions
1.1 Catalysts: Sodium triethylborohydride ,  2688877-55-4 Solvents: Pentane ,  Tetrahydrofuran ;  2 h, rt
Reference
Pincer Iron Hydride Complexes for Alkene Isomerization: Catalytic Approach to Trisubstituted (Z)-Alkenyl Boronates
Xu, Songgen; Geng, Peiyu; Li, Yuling; Liu, Guixia ; Zhang, Lei; et al, ACS Catalysis, 2021, 11(16), 10138-10147

Production Method 6

Reaction Conditions
1.1 Catalysts: (SP-4-1)-[2,5-Bis[[bis(1,1-dimethylethyl)phosphino-κP]methyl]-1H-pyrrolato-κN]hy… Solvents: Benzene-d6 ;  < 60 min, 68 °C
Reference
Mechanistic Studies of Alkyne Hydroboration by a Well-Defined Iron Pincer Complex: Direct Comparison of Metal-Hydride and Metal-Boryl Reactivity
Narro, Ana L.; Arman, Hadi D.; Tonzetich, Zachary J., Inorganic Chemistry, 2022, 61(27), 10477-10485

Production Method 7

Reaction Conditions
1.1 Catalysts: Tris(2,4,6-trifluorophenyl)borane Solvents: Dichloromethane ;  6 h, 60 °C
Reference
Tris(2,4,6-trifluorophenyl)borane: An Efficient Hydroboration Catalyst
Lawson, James R.; Wilkins, Lewis C. ; Melen, Rebecca L., Chemistry - A European Journal, 2017, 23(46), 10997-11000

Production Method 8

Reaction Conditions
1.1 Catalysts: Zirconocene chloride hydride Solvents: Dichloromethane ;  rt → 45 °C; 48 h, 45 °C
Reference
Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic Esters
Chen, Jack L.-Y.; Scott, Helen K.; Hesse, Matthew J.; Willis, Christine L.; Aggarwal, Varinder K., Journal of the American Chemical Society, 2013, 135(14), 5316-5319

Production Method 9

Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water
Reference
Preparation of heterocyclic compounds as TEAD degraders and uses thereof
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water ;  rt
Reference
Preparation of heterocycles as TEAD inhibitors and uses thereof
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 Catalysts: Zirconocene chloride hydride Solvents: Dichloromethane ;  0 °C; 48 h, 45 °C
Reference
Radical-polar crossover reactions of vinylboron ate complexes
Kischkewitz, Marvin ; Okamoto, Kazuhiro ; Mueck-Lichtenfeld, Christian; Studer, Armido, Science (Washington, 2017, 355(6328), 936-938

Production Method 12

Reaction Conditions
1.1 Reagents: Water
Reference
Stereoselective syntheses of alcohols, XXV. Generation of enol borates and their addition to aldehydes
Hoffmann, Reinhard W.; Ditrich, Klaus; Froech, Sybille, Liebigs Annalen der Chemie, 1987, (11), 977-85

Production Method 13

Reaction Conditions
1.1 Catalysts: (OC-6-22)-Carbonylchlorohydrotris(triphenylphosphine)ruthenium Solvents: Tetrahydrofuran ;  16 h, 60 °C
Reference
Ru-catalyzed isomerization of ω-alkenylboronates towards stereoselective synthesis of vinylboronates with subsequent in situ functionalization
Ho, Guo-Ming; Segura, Lucas; Marek, Ilan, Chemical Science, 2020, 11(23), 5944-5949

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Raw materials

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Preparation Products

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Suppliers

Amadis Chemical Company Limited
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(CAS:91890-00-5)1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-
Order Number:A1045522
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:20
Price ($):1082.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:91890-00-5)1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-
A1045522
Purity:99%
Quantity:1g
Price ($):1082.0
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